The Discovery and Synthesis of BRD4 Inhibitor-16: A Technical Guide
The Discovery and Synthesis of BRD4 Inhibitor-16: A Technical Guide
An In-depth Look at the First Selective Inhibitor of BRD4's Second Bromodomain
In the landscape of epigenetic drug discovery, the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases. Small molecule inhibitors targeting the acetyl-lysine binding pockets of these proteins have shown significant promise. This technical guide focuses on the discovery and synthesis of a noteworthy compound in this class: BRD4 Inhibitor-16, also identified in scientific literature as compound 16o or XY221 . This molecule represents a significant advancement as the first reported selective inhibitor of the second bromodomain (BD2) of BRD4.
Discovery and Development
BRD4 Inhibitor-16 (XY221) was developed from a pan-BET BD2 inhibitor, compound 12 (XY153) . The strategic modification of XY153 led to the discovery of XY221, a potent and selective inhibitor of BRD4 BD2. This selectivity is a key attribute, as it may offer a more favorable therapeutic window and reduced off-target effects compared to pan-BET inhibitors that target both the first (BD1) and second bromodomains of all BET family members.
Quantitative Biological Data
The biological activity of BRD4 Inhibitor-16 (XY221) has been characterized through various in vitro assays, with key quantitative data summarized in the tables below.
Binding Affinity and Selectivity
The inhibitory activity of XY221 was determined using the AlphaScreen assay, a bead-based immunoassay that measures the displacement of a biotinylated ligand from the target protein. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of XY221 for BRD4 BD2.
| Target | IC50 (nM)[1][2] |
| BRD4 BD2 | 5.8 |
| BRD2 BD2 | 53.47 |
| BRD3 BD2 | 70.98 |
| BRDT BD2 | 183 |
| BRD4 BD1 | 3869 |
The selectivity of XY221 for BRD4 BD2 over other bromodomains is a key feature. The selectivity ratio is calculated by dividing the IC50 value for the off-target bromodomain by the IC50 value for BRD4 BD2.
| Selectivity vs. | Fold Selectivity |
| BRD4 BD1 | ~667 |
| BRD2 BD2 | ~9.2 |
| BRD3 BD2 | ~12.2 |
| BRDT BD2 | ~31.6 |
Further confirmation of the binding affinity and selectivity was obtained using Bio-Layer Interferometry (BLI) assays, which showed a 66- to 144-fold selectivity over other BET BD2 domains.[2]
In Vitro Pharmacokinetic Properties
The metabolic stability and oral bioavailability of a drug candidate are critical parameters for its potential as a therapeutic agent.
| Parameter | Result |
| Rat Liver Microsomal Stability (T1/2) | > 120 min[1] |
| Human Liver Microsomal Stability (T1/2) | > 120 min[1] |
| Oral Bioavailability (F) in Mice | 13.1% |
Synthesis
The synthesis of BRD4 Inhibitor-16 (XY221) is a multi-step process starting from its precursor, the pan-BD2 inhibitor XY153. While a detailed, step-by-step protocol for the final conversion is not publicly available, the synthesis of key intermediates and related compounds provides a foundational understanding of the chemical methodology. The IUPAC name for XY221 is 2-(2-ethyl-4-(methoxymethyl)-1H-imidazol-5-yl)-7-(2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl)-5-methylfuro[3,2-c]pyridin-4(5H)-one.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized yet detailed methodologies for the key experiments used in the characterization of BRD4 Inhibitor-16.
AlphaScreen Assay for BRD4 Binding
The AlphaScreen assay is a robust, high-throughput method for studying biomolecular interactions.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated ligand binds to a GST-tagged BRD4 protein. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.
Materials:
-
GST-tagged BRD4 protein (BD1 or BD2)
-
Biotinylated histone H4 peptide (or other suitable ligand)
-
Streptavidin-coated Donor beads
-
Glutathione-coated Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
-
Test compound (BRD4 Inhibitor-16)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Reaction Mixture Preparation: In a 384-well plate, add the test compound, GST-tagged BRD4 protein, and biotinylated histone peptide.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.
-
Bead Addition: Add a suspension of Glutathione Acceptor beads and Streptavidin Donor beads to the wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for bead-protein/ligand binding.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.
Bio-Layer Interferometry (BLI) Assay
BLI is a label-free technology for measuring real-time biomolecular interactions.
Principle: A biosensor tip is coated with a ligand (e.g., biotinylated BRD4). The tip is then dipped into a solution containing the analyte (the inhibitor). The binding of the inhibitor to the immobilized BRD4 causes a change in the optical thickness of the sensor surface, which is measured as a wavelength shift.
Materials:
-
BLI instrument (e.g., Octet system)
-
Streptavidin-coated biosensors
-
Biotinylated BRD4 protein
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Test compound (BRD4 Inhibitor-16)
Procedure:
-
Sensor Hydration: Hydrate the streptavidin biosensors in assay buffer.
-
Ligand Immobilization: Load the biotinylated BRD4 protein onto the biosensors.
-
Baseline Establishment: Equilibrate the sensors in assay buffer to establish a stable baseline.
-
Association: Move the sensors to wells containing different concentrations of the test compound and measure the association rate (k_on).
-
Dissociation: Move the sensors back to wells containing only assay buffer and measure the dissociation rate (k_off).
-
Data Analysis: Analyze the binding curves to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (K_D).
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Principle: The test compound is incubated with liver microsomes and NADPH (a cofactor for many metabolic enzymes). The concentration of the compound is measured over time to determine its rate of metabolism.
Materials:
-
Pooled human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound (BRD4 Inhibitor-16)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound.
-
Data Analysis: Plot the natural log of the compound concentration versus time and determine the elimination rate constant (k). Calculate the half-life (T1/2 = 0.693/k).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the BRD4 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Simplified BRD4 signaling pathway and the mechanism of action of BRD4 inhibitors.
Caption: A typical workflow for the characterization of a novel BRD4 inhibitor.
Conclusion
BRD4 Inhibitor-16 (XY221) represents a significant achievement in the development of selective BET inhibitors. Its high potency and selectivity for the second bromodomain of BRD4 make it a valuable tool for further research into the distinct biological roles of the two bromodomains and a promising lead compound for the development of novel therapeutics with an improved safety profile. The detailed methodologies provided in this guide serve as a resource for researchers in the field of drug discovery and chemical biology.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. scialert.net [scialert.net]
- 3. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative) - PMC [pmc.ncbi.nlm.nih.gov]
